molecular formula C8H8N4O B2817611 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one CAS No. 126583-28-6

5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one

Cat. No.: B2817611
CAS No.: 126583-28-6
M. Wt: 176.179
InChI Key: RKYMKZBWOFGDLO-UHFFFAOYSA-N
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Description

5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring fused with a pyridine moiety, making it a valuable scaffold in the synthesis of various bioactive molecules.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: NaOCl, MnO2, Pb(OAc)4

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products: The major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .

Medicine: Medicinally, the compound has shown promise in the development of anti-inflammatory and anticancer agents. Its derivatives are being explored for their efficacy in treating various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-Amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one lies in its fused pyrazole-pyridine structure, which provides a distinct set of chemical reactivity and biological activity. This structure allows for versatile modifications, making it a valuable scaffold in drug discovery and industrial applications .

Properties

IUPAC Name

3-amino-2-pyridin-2-yl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-6-5-8(13)11-12(6)7-3-1-2-4-10-7/h1-5H,9H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYMKZBWOFGDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126583-28-6
Record name 5-amino-1-(pyridin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
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